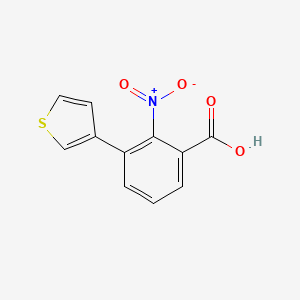

2-Nitro-3-(thiophen-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitro-3-(thiophen-3-yl)benzoic acid is a compound that features a nitro group, a thiophene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(thiophen-3-yl)benzoic acid typically involves the nitration of 3-(thiophen-3-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-3-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Major Products Formed:

Reduction: 2-Amino-3-(thiophen-3-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

2-Nitro-3-(thiophen-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-3-(thiophen-3-yl)benzoic acid and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-Nitrobenzoic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.

3-(Thiophen-3-yl)benzoic acid: Lacks the nitro group, which reduces its potential for certain types of chemical reactions and biological activities.

2-Amino-3-(thiophen-3-yl)benzoic acid: A reduced form of 2-Nitro-3-(thiophen-3-yl)benzoic acid with different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Biological Activity

2-Nitro-3-(thiophen-3-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a nitro group and a thiophene ring, which contribute to its reactivity and biological properties. Its molecular formula is C10H7NO2S, with a molecular weight of approximately 219.24 g/mol.

Antimicrobial Properties

Research has indicated that 2-nitro-substituted thiophenes exhibit significant antimicrobial activity. A study assessing various substituted thiophenes, including derivatives similar to this compound, found varying degrees of effectiveness against bacteria such as E. coli and M. luteus, with some compounds demonstrating minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications .

Table 1: Antimicrobial Activity of Nitrothiophenes

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | E. coli |

| 2-Chloro-3,5-dinitrothiophene | 5 | M. luteus |

| 2-Bromo-3,5-dinitrothiophene | 10 | A. niger |

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Nucleophilic Attack : The nitro group can undergo reduction in biological systems, leading to reactive intermediates that interact with cellular components.

- Formation of Meisenheimer Complexes : Similar compounds have been shown to form stable complexes with cellular nucleophiles, disrupting normal cellular functions .

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis or cell death, particularly in cancer cells.

Anticancer Activity

Emerging studies highlight the potential of nitrothiophene derivatives as anticancer agents. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are critical in cancer progression . The inhibition of HDACs can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Case Study: HDAC Inhibition

In a recent study, derivatives similar to this compound were tested on cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at non-toxic concentrations (IC50 values ranging from 0.5 to 2 µM), suggesting their potential as lead compounds in cancer therapy .

Recent Investigations

- Antimicrobial Activity : A study published in PubMed evaluated the antimicrobial efficacy of various nitrothiophene derivatives, noting that those with higher electron-withdrawing groups exhibited enhanced activity against bacterial strains .

- Anticancer Potential : Research has demonstrated that certain nitrothiophene compounds can activate transcription factors such as NF-kB in macrophages, suggesting a role in modulating immune responses and potentially influencing tumor microenvironments .

Properties

CAS No. |

919087-97-1 |

|---|---|

Molecular Formula |

C11H7NO4S |

Molecular Weight |

249.24 g/mol |

IUPAC Name |

2-nitro-3-thiophen-3-ylbenzoic acid |

InChI |

InChI=1S/C11H7NO4S/c13-11(14)9-3-1-2-8(10(9)12(15)16)7-4-5-17-6-7/h1-6H,(H,13,14) |

InChI Key |

NXUGNPQUOAWPMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C2=CSC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.